

# Unveiling the Three-Dimensional Architecture of Acetamide, N-[(phenylamino)thioxomethyl]-

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## Compound of Interest

Compound Name: Acetamide, N-  
[(phenylamino)thioxomethyl]-

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A comprehensive technical guide on the crystal structure of a promising thiourea derivative, offering insights for researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth analysis of the crystal structure of **Acetamide, N-[(phenylamino)thioxomethyl]-**, a compound of significant interest due to the biological activities associated with the acylthiourea scaffold. A detailed examination of its three-dimensional arrangement, molecular geometry, and intermolecular interactions is presented, supported by a thorough summary of crystallographic data and experimental protocols.

## Crystallographic and Structural Data

The crystal structure of **Acetamide, N-[(phenylamino)thioxomethyl]-**, also known as 3-Acetyl-1-phenylthiourea, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group  $P2_1/c$ .<sup>[1]</sup><sup>[2]</sup> The asymmetric unit contains two independent molecules which exhibit slight conformational differences.<sup>[2]</sup>

## Unit Cell Parameters

The precise dimensions of the unit cell have been determined and are summarized in the table below.

Parameter	Value[1][2]
a	10.1911 (2) Å
b	22.5480 (4) Å
c	8.9736 (2) Å
$\beta$	112.449 (1)°
V	1905.77 (7) Å <sup>3</sup>
Z	8
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c

## Molecular Geometry

The structure reveals an intramolecular N—H···O hydrogen bond, which results in the formation of a stable S(6) ring motif.[1][2] The benzene ring and the acetylthiourea fragment are not coplanar. In the two independent molecules found in the asymmetric unit, the dihedral angles between the mean planes of the benzene ring and the acetylthiourea moiety are 50.71 (6)° and 62.79 (6)°, respectively.[2]

## Supramolecular Assembly

In the crystal, molecules are linked by a network of intermolecular hydrogen bonds. Specifically, N—H···S and N—H···O hydrogen bonds connect the molecules, forming cyclic R<sub>2</sub><sup>2</sup>(8) and R<sub>2</sub><sup>2</sup>(12) motifs.[1][2] These interactions extend into a one-dimensional polymeric network along the direction.[1][2]

## Experimental Protocols

The determination of the crystal structure of **Acetamide, N-[(phenylamino)thioxomethyl]-** involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

## Synthesis

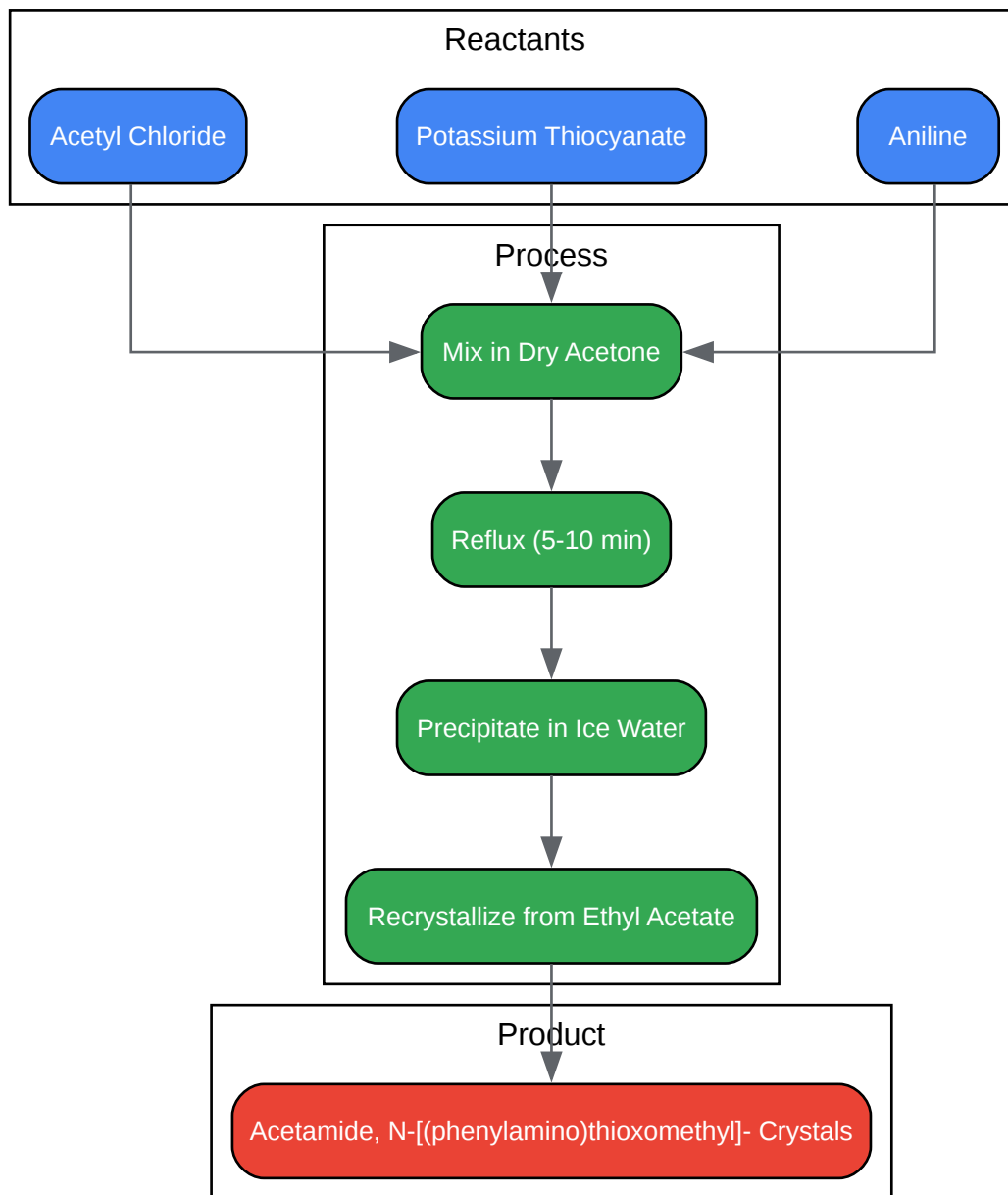
The title compound was synthesized via a two-step one-pot reaction.<sup>[2]</sup>

Step 1: Formation of Acetyl Isothiocyanate Acetyl chloride (0.1 mol) was added dropwise to a stirred solution of potassium thiocyanate (KSCN, 0.11 mol) in dry acetone (50 ml).<sup>[2]</sup>

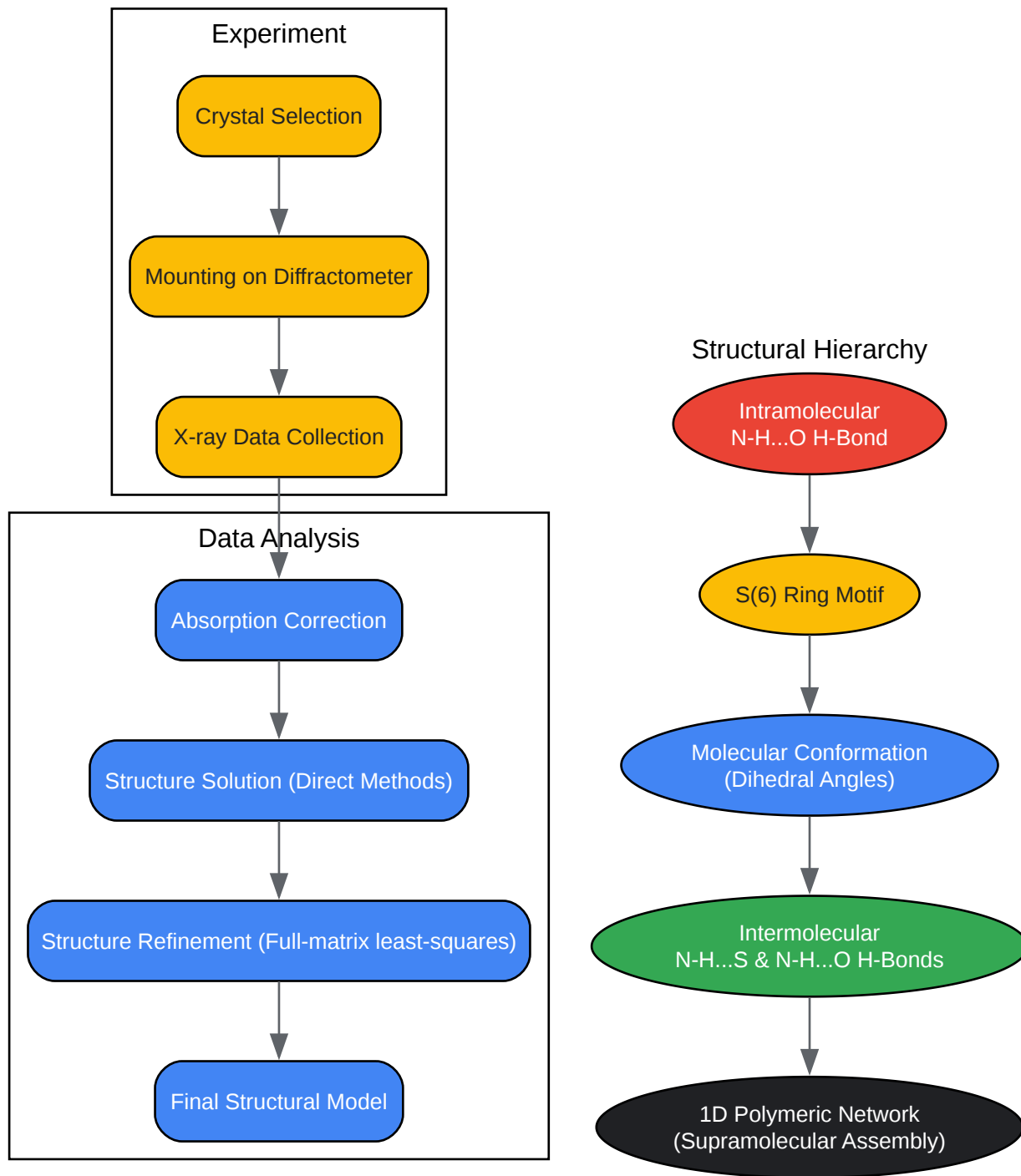
Step 2: Reaction with Aniline Following the formation of acetyl isothiocyanate, aniline (0.1 mol) dissolved in dry acetone (25 ml) was slowly added to the reaction mixture.<sup>[2]</sup> The mixture was then refluxed for 5-10 minutes.<sup>[2]</sup>

Step 3: Isolation and Purification The reaction mixture was poured into ice-cold water, leading to the precipitation of the crude product.<sup>[2]</sup> Recrystallization from ethyl acetate yielded light green prisms suitable for X-ray diffraction.<sup>[2]</sup>

## Synthesis Workflow



## Crystallographic Workflow



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## References

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